molecular formula C37H28Li4N6O15S4 B12720426 Tetralithium 7,7'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate) CAS No. 65151-41-9

Tetralithium 7,7'-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate)

Cat. No.: B12720426
CAS No.: 65151-41-9
M. Wt: 952.8 g/mol
InChI Key: ASMPXGFEJXMIIN-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetralithium 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate) is a complex organic compound with a molecular formula of C37H28Li4N6O15S4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetralithium 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate) typically involves the diazotization of 7-aminonaphthalene-1,3-disulfonic acid followed by coupling with 2-amino-4-methylanisole . The reaction conditions often require controlled temperatures and pH levels to ensure the proper formation of the azo linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing automated systems to maintain consistent reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Tetralithium 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo linkage, resulting in the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and various electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding amines.

Scientific Research Applications

Tetralithium 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate) has several scientific research applications:

Mechanism of Action

The mechanism of action of Tetralithium 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate) involves its interaction with molecular targets through its azo linkage and aromatic rings. The compound can form stable complexes with various substrates, influencing their chemical and physical properties. The exact pathways and molecular targets depend on the specific application and conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetralithium 7,7’-(carbonylbis(imino(5-methoxy-2-methyl-4,1-phenylene)azo))bis(naphthalene-1,3-disulphonate) is unique due to its specific lithium content, which can influence its solubility, stability, and interaction with other molecules. This uniqueness makes it suitable for specialized applications where lithium’s properties are advantageous.

Properties

CAS No.

65151-41-9

Molecular Formula

C37H28Li4N6O15S4

Molecular Weight

952.8 g/mol

IUPAC Name

tetralithium;7-[[4-[[4-[(6,8-disulfonatonaphthalen-2-yl)diazenyl]-2-methoxy-5-methylphenyl]carbamoylamino]-5-methoxy-2-methylphenyl]diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C37H32N6O15S4.4Li/c1-19-9-31(33(57-3)17-29(19)42-40-23-7-5-21-11-25(59(45,46)47)15-35(27(21)13-23)61(51,52)53)38-37(44)39-32-10-20(2)30(18-34(32)58-4)43-41-24-8-6-22-12-26(60(48,49)50)16-36(28(22)14-24)62(54,55)56;;;;/h5-18H,1-4H3,(H2,38,39,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4

InChI Key

ASMPXGFEJXMIIN-UHFFFAOYSA-J

Canonical SMILES

[Li+].[Li+].[Li+].[Li+].CC1=CC(=C(C=C1N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)NC(=O)NC4=C(C=C(C(=C4)C)N=NC5=CC6=C(C=C(C=C6C=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.